molecular formula C13H13NO B12631777 4-(3-Oxohex-1-en-1-yl)benzonitrile CAS No. 921206-22-6

4-(3-Oxohex-1-en-1-yl)benzonitrile

Cat. No.: B12631777
CAS No.: 921206-22-6
M. Wt: 199.25 g/mol
InChI Key: PAUKGOIBLWSUSB-UHFFFAOYSA-N
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Description

4-(3-Oxohex-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C13H11NO. It is characterized by the presence of a benzonitrile group attached to a hexenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzonitrile with 3-oxohex-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxohex-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3-Oxohex-1-en-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxohex-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The hexenone moiety can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxoprop-1-en-1-yl)benzonitrile
  • 4-(3-Oxobut-1-en-1-yl)benzonitrile
  • 4-(3-Oxopent-1-en-1-yl)benzonitrile

Uniqueness

4-(3-Oxohex-1-en-1-yl)benzonitrile is unique due to its specific hexenone structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications and synthetic processes .

Properties

CAS No.

921206-22-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(3-oxohex-1-enyl)benzonitrile

InChI

InChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3

InChI Key

PAUKGOIBLWSUSB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=C(C=C1)C#N

Origin of Product

United States

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